REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[C:4](Cl)[C:3]=1[N+:10]([O-:12])=[O:11].CN.ClC1C=[C:20]([NH:22]C)C([N+]([O-])=O)=C(NC)C=1>C(O)C>[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[C:4]([NH:22][CH3:20])[C:3]=1[N+:10]([O-:12])=[O:11]
|
Name
|
|
Quantity
|
34 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=CC(=C1)Cl)Cl)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
4-chloro-2-methylamino-6-methylaminonitrobenzene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C(C(=C1)NC)[N+](=O)[O-])NC
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring for 23 hours at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is removed by filtration
|
Type
|
ADDITION
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Details
|
800 ml of concentrated hydrochloric acid are added to the dry
|
Type
|
EXTRACTION
|
Details
|
extract
|
Type
|
CUSTOM
|
Details
|
obtained in this manner
|
Type
|
CUSTOM
|
Details
|
The insoluble fraction is removed by filtration
|
Type
|
CUSTOM
|
Details
|
After dilution of the filtrate with 650 ml of water, the expected product precipitates
|
Type
|
WASH
|
Details
|
It is washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
is then dried under vacuum in the presence of phosphorus pentoxide
|
Type
|
CUSTOM
|
Details
|
After recrystallization from isopropanol
|
Reaction Time |
23 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C(=CC(=C1)Cl)NC)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |